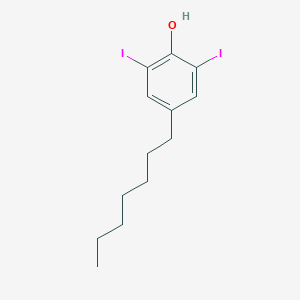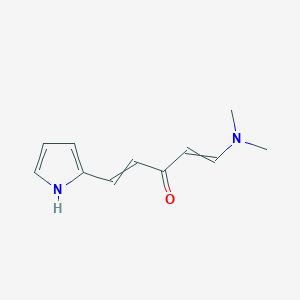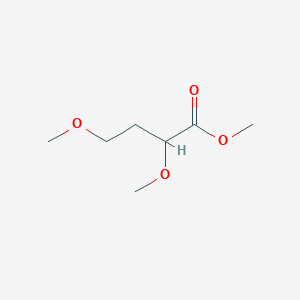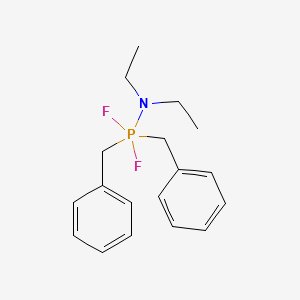
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is a unique organophosphorus compound characterized by the presence of two benzyl groups, two ethyl groups, and two fluorine atoms attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine typically involves the reaction of a phosphorus halide with an appropriate amine and benzylating agents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metals, influencing various biochemical pathways and catalytic processes. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-N,N-dimethyl-1,1-difluoro-lambda~5~-phosphanamine
- 1,1-Dibenzyl-N,N-diethyl-1,1-dichloro-lambda~5~-phosphanamine
- 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-arsanamine
Uniqueness
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is unique due to the presence of both benzyl and ethyl groups, which provide steric hindrance and influence its reactivity. The fluorine atoms further enhance its chemical stability and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
121823-31-2 |
|---|---|
Molecular Formula |
C18H24F2NP |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[dibenzyl(difluoro)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H24F2NP/c1-3-21(4-2)22(19,20,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
ADPUZOFZCONBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(CC1=CC=CC=C1)(CC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


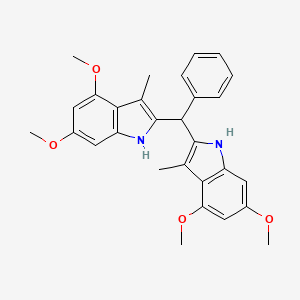
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
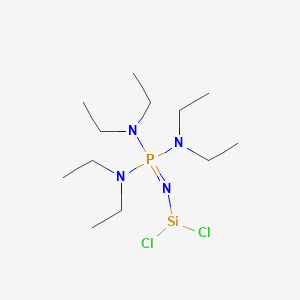
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

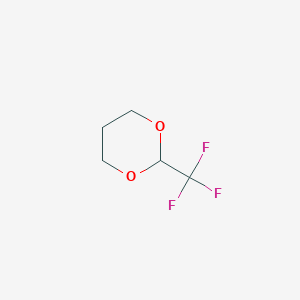
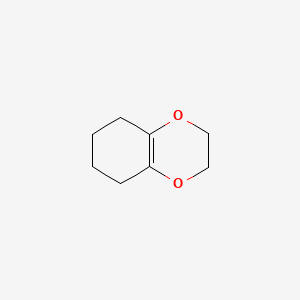
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
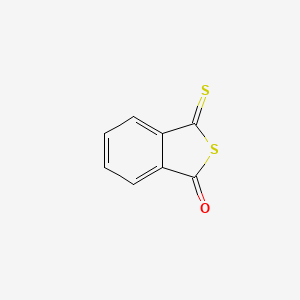
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
